4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide is a complex organic compound with significant potential in pharmaceutical applications. Its chemical structure suggests it may interact with biological systems in unique ways, making it a subject of interest for further research.
This compound is categorized under the class of sulfonamides, which are known for their antibacterial properties. The compound's unique structure includes a dibenzo[b,f][1,4]oxazepine moiety, which contributes to its potential pharmacological activity. The specific CAS number for this compound is 922136-82-1, and its molecular formula is with a molecular weight of 408.5 g/mol .
The synthesis of 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide generally involves multi-step organic reactions. Key steps may include:
Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.
The molecular structure of this compound can be represented by its SMILES notation: CCN1C(=O)c2cc(NS(=O)(=O)c3ccc(C)cc3)ccc2Oc2ccccc21
. The structure features:
The compound's three-dimensional conformation plays a significant role in its interaction with biological macromolecules.
The reactivity of 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide can be explored through various chemical reactions:
These reactions highlight the compound's versatility as a synthetic intermediate in medicinal chemistry.
The mechanism of action for 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide likely involves inhibition of specific enzymes or receptors within biological pathways. Given its structure:
Further studies are necessary to elucidate the exact biological targets and pathways affected by this compound.
While specific physical properties such as melting point and boiling point are not available, general properties can be inferred:
The density is not specified but can be estimated based on molecular weight and structure.
The potential applications of 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: